molecular formula C16H13Cl2N3O B12923954 4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl- CAS No. 827031-22-1

4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-

Cat. No.: B12923954
CAS No.: 827031-22-1
M. Wt: 334.2 g/mol
InChI Key: HXFFEQHSYUTPMD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a methylquinazolinamine structure

Preparation Methods

The synthesis of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 2 and 5 positions of the quinazoline ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted quinazoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:

    2,5-Dichloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the quinazoline core.

    2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenecarboxamide: This compound contains a thiophene ring instead of the quinazoline core.

    2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenesulfonamide: This compound has a sulfonamide group instead of the amine group.

The uniqueness of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine lies in its specific quinazoline structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

827031-22-1

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-14-12(17)4-3-5-13(14)19-16(18)20-15/h3-9H,1-2H3

InChI Key

HXFFEQHSYUTPMD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C(=CC=C3)Cl)Cl

Origin of Product

United States

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